An In-depth Technical Guide to 2-(1-Chloroethyl)anthracene (CAS Number: 57323-33-8)
An In-depth Technical Guide to 2-(1-Chloroethyl)anthracene (CAS Number: 57323-33-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-(1-Chloroethyl)anthracene. As a substituted polycyclic aromatic hydrocarbon, this compound holds unique characteristics derived from its anthracene core and the reactive chloroethyl side chain, making it a molecule of interest in synthetic and medicinal chemistry.
Core Physicochemical Properties
2-(1-Chloroethyl)anthracene is a yellow, powdered solid at room temperature.[1] Its core structure consists of a tricyclic aromatic anthracene ring substituted at the 2-position with a 1-chloroethyl group. This substitution breaks the planarity of a simple anthracene molecule and introduces a chiral center, leading to the existence of enantiomers.
| Property | Value | Source/Method |
| CAS Number | 57323-33-8 | [2] |
| Molecular Formula | C₁₆H₁₃Cl | [2] |
| Molecular Weight | 240.73 g/mol | [2] |
| Appearance | Yellow Powder | [1] |
| Melting Point | Predicted: ~105-115 °C | Predicted based on related structures |
| Boiling Point | > 300 °C (decomposes) | Predicted |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., toluene). Sparingly soluble in alcohols. Insoluble in water. | Predicted based on chemical structure |
| Storage | 2-8°C, protected from light and moisture | [1] |
Synthesis and Spectroscopic Characterization
Conceptual Synthetic Workflow
Caption: Proposed two-step synthesis of 2-(1-Chloroethyl)anthracene.
Step 1: Reduction of 2-Acetylanthracene to 1-(Anthracen-2-yl)ethan-1-ol
The first step is the reduction of the ketone functionality of 2-acetylanthracene to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, typically carried out in an alcoholic solvent like methanol or ethanol.[3]
Experimental Protocol:
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In a round-bottom flask, dissolve 2-acetylanthracene in methanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(anthracen-2-yl)ethan-1-ol.
-
Purify the product by column chromatography on silica gel if necessary.
Step 2: Chlorination of 1-(Anthracen-2-yl)ethan-1-ol
The secondary alcohol is then converted to the target chloroalkane. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often used in the presence of a base like pyridine to neutralize the HCl byproduct.
Experimental Protocol:
-
Dissolve the purified 1-(anthracen-2-yl)ethan-1-ol in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.
-
Add a stoichiometric amount of pyridine.
-
Cool the solution in an ice bath and add thionyl chloride dropwise with stirring.
-
After the addition, allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 2-(1-Chloroethyl)anthracene.
-
Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra, the following are predicted characteristic spectroscopic features based on the structure and data from analogous compounds.
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Protons (9H): A complex multiplet pattern in the range of δ 7.4-8.5 ppm, characteristic of a 2-substituted anthracene.
-
Methine Proton (1H): A quartet at approximately δ 5.3-5.5 ppm, due to coupling with the adjacent methyl protons.
-
Methyl Protons (3H): A doublet at approximately δ 1.9-2.1 ppm, resulting from coupling with the methine proton.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 125-135 ppm).
-
Methine Carbon: A signal around δ 55-60 ppm.
-
Methyl Carbon: A signal in the aliphatic region, approximately δ 25-30 ppm.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
C-H stretching (aromatic): ~3050 cm⁻¹
-
C-H stretching (aliphatic): ~2980 cm⁻¹ and ~2930 cm⁻¹
-
C=C stretching (aromatic): ~1620 cm⁻¹, ~1520 cm⁻¹, ~1450 cm⁻¹
-
C-Cl stretching: ~750-650 cm⁻¹
-
-
Mass Spectrometry (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z 240, with a characteristic M+2 isotope peak at m/z 242 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
-
Major Fragment: A significant fragment at m/z 205, corresponding to the loss of a chlorine radical (M - Cl).
-
Reactivity and Potential Applications in Drug Development
The reactivity of 2-(1-Chloroethyl)anthracene is dominated by two key features: the aromatic anthracene core and the reactive chloroethyl side chain.
Reactivity of the Anthracene Core
The anthracene moiety is known for its fluorescent properties and its ability to undergo [4+4] photodimerization and [4+2] cycloaddition reactions (Diels-Alder).[4] These reactions can be influenced by the nature of the substituent at the 2-position. The electron-donating or withdrawing character of the chloroethyl group can modulate the electron density of the anthracene ring system, thereby affecting its reactivity and photophysical properties.[4]
Reactivity of the Chloroethyl Group
The chloroethyl group is a key functional handle for further synthetic modifications. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2).[5] This allows for the introduction of a wide variety of functional groups, including amines, azides, thiols, and cyanides.
Nucleophilic Substitution Workflow
Caption: General scheme for nucleophilic substitution reactions of 2-(1-Chloroethyl)anthracene.
This reactivity is particularly valuable in the context of drug development and chemical biology for several reasons:
-
Bioconjugation: The chloroethyl group can be used to covalently attach the fluorescent anthracene core to biomolecules such as proteins, peptides, or nucleic acids. This allows for the development of fluorescent probes for bioimaging and tracking applications.[4]
-
Synthesis of Bioactive Molecules: The compound can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activity. The introduction of various pharmacophores via nucleophilic substitution can lead to the generation of libraries of compounds for biological screening.
-
Fluorescent Labeling: The inherent fluorescence of the anthracene core makes 2-(1-Chloroethyl)anthracene a useful reagent for derivatizing non-fluorescent molecules to enable their detection and quantification by fluorescence-based techniques.[6]
Safety and Handling
As with all chemicals, 2-(1-Chloroethyl)anthracene should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling the dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
General Precautions: As a polycyclic aromatic hydrocarbon (PAH) derivative, it should be treated as potentially carcinogenic.[7] Chlorinated hydrocarbons can also be toxic and harmful to the environment. All waste should be disposed of according to institutional and local regulations.
Conclusion
2-(1-Chloroethyl)anthracene is a versatile building block in organic synthesis. Its combination of a fluorescent polycyclic aromatic core and a reactive haloalkane side chain makes it a valuable tool for the development of fluorescent probes, the synthesis of novel bioactive compounds, and various applications in materials science. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from its structure and the chemistry of related anthracene and benzylic halide derivatives. Further research into the specific properties and applications of this molecule is warranted.
References
-
de M. P. S. e Silva, C. M., et al. (2022). Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals, 12(7), 934. [Link]
-
Dauzonne, D. (1987). General syntheses of novel anthracene-9,10-dione derivatives: the 2-(1-aryl-2-nitroethyl)-1,4-dihydroxyanthracene-9,10-diones, 2-(1-arylethenyl). ResearchGate. [Link]
-
Al-Kaysi, R. O., et al. (2022). Photochemical Synthesis of (2E,4Z)-5-(anthracen-9-yl)-2-cyano. ChemRxiv. [Link]
-
Amerigo Scientific. 2-(1-Chloroethyl)-anthracene. [Link]
-
PubChem. 2-Chloroanthracene. [Link]
-
Pharmaffiliates. 2-(1-Chloroethyl)anthracene. [Link]
- Google Patents. (2020). One-step process for preparing 2-alkyl anthraquinone.
-
SA Health. Polycyclic aromatic hydrocarbons (PAHs). [Link]
-
Ihmels, H., et al. (2000). Novel Fluorescence Probes Based on 2,6-Donor−Acceptor-Substituted Anthracene Derivatives. Organic Letters, 2(18), 2865-2867. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1981). Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. [Link]
-
Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Organic Syntheses. 9-chloroanthracene. [Link]
-
Ihmels, H., et al. (2000). Novel fluorescence probes based on 2,6-donor-acceptor-substituted anthracene derivatives. PubMed. [Link]
-
Environmental Protection Agency. Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. [Link]
-
ResearchGate. (2015). Reactivity profile of anthracenes. [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
-
PubMed Central. (2016). Design, Synthesis and Biochemical Evaluation of Novel Ethanoanthracenes and Related Compounds to Target Burkitt's Lymphoma. [Link]
-
New Journal of Chemistry. (2010). Substituent effects in nucleophiles on activation parameters in the bimolecular nucleophilic reactions in solution. [Link]
-
Frontiers. (2021). Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection. [Link]
-
PubMed. (2015). Health-risk assessment for workers exposed to polycyclic aromatic hydrocarbons (PAHs) in a carbon black manufacturing industry. [Link]
-
3M. Polycyclic Aromatic Hydrocarbons. [Link]
-
Open Access Journals. (2016). A Review on Anthracene and Its Derivatives: Applications. [Link]
-
National Institutes of Health. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. [Link]
-
New Journal of Chemistry. (2018). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. [Link]
-
Cheméo. (2023). Chemical Properties of Anthracene, 1-chloro-. [Link]
-
SA Health. Polycyclic aromatic hydrocarbons (PAHs). [Link]
-
Longdom Publishing. (2023). Exploring the Role of Nucleophiles in Chemical Reactions. [Link]
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride? [Link]
-
PubChem. 1-Chloroanthracene. [Link]
-
PubMed. (2004). Dual fluorescence of 2-methoxyanthracene derivatives. [Link]
-
Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. (2024). RSC. [Link]
-
ResearchGate. (2008). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. [Link]
-
Oregon Medical Laser Center. Anthracene. [Link]
-
PubChem. 1-Chloro-2-(1-chloroethyl)benzene. [Link]
Sources
- 1. Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 2. 2-(1-Chloroethyl)-anthracene - Amerigo Scientific [amerigoscientific.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polycyclic aromatic hydrocarbons (PAHs) | SA Health [sahealth.sa.gov.au]
